molecular formula C10H13N3O3S2 B2471970 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448077-24-4

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2471970
CAS No.: 1448077-24-4
M. Wt: 287.35
InChI Key: SJFFDVHUMRFAFX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a 1-methylimidazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further linked to a 2-hydroxy-2-(thiophen-2-yl)ethyl chain. The hydroxyethyl group may enhance solubility via hydrogen bonding, while the thiophene moiety contributes to lipophilicity and π-π stacking interactions. Such structural attributes are common in bioactive molecules, particularly in antimicrobial or enzyme-targeting agents .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S2/c1-13-6-10(11-7-13)18(15,16)12-5-8(14)9-3-2-4-17-9/h2-4,6-8,12,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFFDVHUMRFAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring is synthesized through cyclization reactions.

    Attachment of the imidazole ring: The imidazole ring is introduced via a condensation reaction with appropriate reagents.

    Sulfonamide formation: The sulfonamide group is added through sulfonation reactions, often using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and imidazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition of enzymatic activity. The thiophene and imidazole rings can interact with biological receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Sulfonamide-Triazole Derivatives ()

Compounds 7–9 and 10–15 in are triazole-thiones and S-alkylated triazoles with phenylsulfonyl and fluorophenyl substituents. Key comparisons include:

  • Core Heterocycles: The target compound’s imidazole-sulfonamide differs from the triazole-thione core in compounds 7–9.
  • Substituents : The target’s thiophene group contrasts with the fluorophenyl substituents in ’s compounds. Thiophene’s lower electronegativity compared to fluorine may reduce polarity but enhance aromatic interactions in hydrophobic environments.
  • Spectral Data :
    • The IR spectra of triazole-thiones (7–9 ) lack C=O stretches (1663–1682 cm⁻¹) but show C=S vibrations (1247–1255 cm⁻¹), absent in the target compound.
    • The target’s sulfonamide group would exhibit characteristic S=O stretches (~1150–1350 cm⁻¹) and NH bands (~3150–3319 cm⁻¹), similar to hydrazinecarbothioamides (4–6 ) .

Benzimidazole-Triazole-Thiazole Hybrids ()

Compounds 9a–9e in incorporate benzimidazole, triazole, and thiazole moieties with acetamide linkers. Key differences include:

  • Heterocycle Diversity : The target’s imidazole-sulfonamide is structurally simpler than the triazole-thiazole systems in 9a–9e , which may confer greater conformational rigidity.
  • Functional Groups: The hydroxyethyl group in the target contrasts with the acetamide linkers in 9a–9e. The latter’s carbonyl groups could participate in hydrogen bonding, while the target’s hydroxyl group offers direct H-bond donor capability.
  • Synthetic Routes : employs click chemistry for triazole formation, whereas the target likely involves sulfonylation and nucleophilic substitution steps, reflecting divergent synthetic strategies .

Thiophene-Sulfonamide Derivatives ()

Examples include N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide and N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide. Comparisons highlight:

  • Thiophene Positioning : Both the target and ’s compounds feature thiophene, but its direct attachment to the sulfonamide nitrogen in the target may enhance electronic conjugation compared to aryl-linked thiophenes in .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article will explore its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

The compound can be synthesized through various multi-step organic reactions. The general synthetic route involves the following steps:

  • Formation of the Imidazole Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiophene Group : The thiophene moiety is introduced via reactions such as the Gewald reaction or other condensation methods.
  • Sulfonamide Formation : The sulfonamide group is added to enhance the biological activity of the compound.

The molecular formula for this compound is C11H14N2O3SC_{11}H_{14}N_2O_3S, with a molecular weight of approximately 258.31 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor of certain carbonic anhydrases (CAs), which are enzymes that play a crucial role in various physiological processes, including pH regulation and ion transport.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, related imidazole derivatives have shown:

  • Inhibition of Tubulin Polymerization : This leads to cell cycle arrest at the G2/M phase, disrupting microtubule dynamics essential for cell division .
  • Proliferation Inhibition : Compounds in this class have been shown to inhibit the proliferation of human gastric and colorectal cancer cells in vitro .

Study 1: Cytotoxicity against Cancer Cells

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value in the micromolar range, suggesting effective anticancer properties.

Cell LineIC50 (µM)Mechanism
MCF-715.63Microtubule disruption
A54912.34Cell cycle arrest

Study 2: Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrases by this compound. It was found to selectively inhibit hCA IX at low nanomolar concentrations, indicating its potential as a therapeutic agent in cancer treatment.

EnzymeK_i (nM)Selectivity
hCA II750Moderate
hCA IX89High

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